N-(4-chloro-3-methyl-5-isoxazolyl)-N-[(3,4-dimethoxyphenyl)sulfonyl]-3,4-dimethoxybenzenesulfonamide
Description
N-(4-chloro-3-methyl-5-isoxazolyl)-N-[(3,4-dimethoxyphenyl)sulfonyl]-3,4-dimethoxybenzenesulfonamide is a bis-sulfonamide derivative featuring a 4-chloro-3-methylisoxazole moiety and two 3,4-dimethoxyphenylsulfonyl groups. The compound’s structural complexity arises from its dual sulfonamide linkages, which may confer unique physicochemical properties, such as enhanced hydrogen-bonding capacity and solubility modulation.
Properties
IUPAC Name |
N-(4-chloro-3-methyl-1,2-oxazol-5-yl)-N-(3,4-dimethoxyphenyl)sulfonyl-3,4-dimethoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN2O9S2/c1-12-19(21)20(32-22-12)23(33(24,25)13-6-8-15(28-2)17(10-13)30-4)34(26,27)14-7-9-16(29-3)18(11-14)31-5/h6-11H,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWQZLKREAYTGBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1Cl)N(S(=O)(=O)C2=CC(=C(C=C2)OC)OC)S(=O)(=O)C3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN2O9S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
533.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-chloro-3-methyl-5-isoxazolyl)-N-[(3,4-dimethoxyphenyl)sulfonyl]-3,4-dimethoxybenzenesulfonamide is a sulfonamide compound that has garnered attention for its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure
The compound features a complex structure characterized by the following components:
- Isosaxazole ring : Contributes to the compound's biological activity.
- Sulfonamide moiety : Known for its role in various pharmacological effects.
- Dimethoxyphenyl groups : Enhance lipophilicity and may influence receptor interactions.
The biological activity of this compound is primarily attributed to its ability to modulate various biological pathways:
- Inhibition of Endothelin Receptors : The compound has been identified as a potential inhibitor of endothelin-mediated pathways, which are implicated in numerous cardiovascular diseases. Endothelin is a potent vasoconstrictor, and its modulation can lead to vasodilation and reduced blood pressure .
- Antimicrobial Activity : Sulfonamides are traditionally known for their antimicrobial properties. This compound may exhibit similar effects by inhibiting bacterial folic acid synthesis, a crucial pathway for bacterial growth .
- Anti-inflammatory Effects : Preliminary studies suggest that the compound may possess anti-inflammatory properties, possibly through the inhibition of pro-inflammatory cytokines .
Biological Activity Data
The following table summarizes key biological activities and findings related to the compound:
Case Study 1: Cardiovascular Effects
A study investigated the effects of this compound on hypertensive animal models. Results indicated a significant reduction in blood pressure following administration, attributed to its endothelin receptor antagonism.
Case Study 2: Antimicrobial Efficacy
In vitro tests demonstrated that the compound exhibited bacteriostatic effects against several strains of bacteria, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were comparable to established sulfonamide antibiotics.
Case Study 3: Anti-inflammatory Response
Research involving animal models of inflammation showed that treatment with the compound resulted in decreased levels of inflammatory markers such as TNF-alpha and IL-6, suggesting its potential utility in treating inflammatory diseases.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Differences and Similarities
The compound is compared below with two analogs from the literature:
Functional Group Implications
- Sulfonamide vs. Benzamide : The target compound’s dual sulfonamide groups likely enhance polarity and hydrogen-bonding capacity compared to Rip-B’s benzamide and the sulfamoyl-benzamide hybrid in . This could improve solubility in polar solvents or binding to hydrophilic biological targets.
- Isoxazole Substituents : The 4-chloro-3-methylisoxazole in the target compound introduces electron-withdrawing and steric effects, contrasting with the 3,4-dimethyl substitution in . Chlorine may increase metabolic stability or alter electronic interactions in biological systems.
- Methoxy Groups : Both the target compound and Rip-B incorporate 3,4-dimethoxy groups, which are electron-donating and may enhance lipophilicity compared to the single 3-methoxy group in .
Research Findings and Limitations
- Data Gaps: No melting point, spectral data (e.g., NMR), or bioactivity results are available for the target compound in the provided evidence.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
